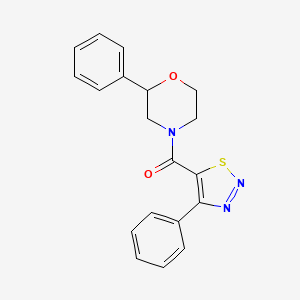

(2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-phenylmorpholin-4-yl)-(4-phenylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-19(18-17(20-21-25-18)15-9-5-2-6-10-15)22-11-12-24-16(13-22)14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNHLIGKRLTSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=C(N=NS2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves the formation of the thiadiazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of phenylhydrazine with carbon disulfide and an appropriate aldehyde to form the thiadiazole ring. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiadiazole rings can be modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, including amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to disrupt DNA replication and inhibit bacterial and cancer cell growth makes it a valuable candidate for further biological studies .

Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity suggest that it may be useful in the development of new drugs for the treatment of various diseases .

Industry: In the industrial sector, (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is used in the production of advanced materials and as a catalyst in various chemical processes .

Wirkmechanismus

The mechanism of action of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. Additionally, it may interact with other cellular components, such as proteins and lipids, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Piperazine-Based Analogs

- [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone () Structure: Replaces morpholine with a piperazine ring, introducing two methoxy groups. Properties: Higher molecular weight (410.5 vs. 389.47) and increased polarity due to methoxy substituents. Piperazine’s basicity may enhance solubility in acidic environments compared to morpholine’s ether oxygen .

- [4-(2-Pyridyl)piperazino][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone () Structure: Incorporates a pyridyl group on piperazine.

Azetidine and Diazepane Analogs

- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone () Structure: Features a smaller azetidine ring and a sulfonyl group.

- (4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone () Structure: Utilizes a diazepane ring with a sulfonylpyrazole substituent. Properties: The seven-membered diazepane ring offers conformational flexibility, which may improve binding to flexible enzyme active sites .

Thiadiazole Substitution Patterns

Methanone-Linked Heterocycles

- [4-(4-Chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone () Structure: Replaces thiadiazole with thiazole and adds a hydroxypiperidine group.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Biologische Aktivität

(2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that combines a morpholine moiety with a thiadiazole ring. This structural combination suggests potential pharmacological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Morpholine Ring: Contributes to the compound's solubility and potential interaction with biological targets.

- Thiadiazole Moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone | P. aeruginosa | 12 µg/mL |

Note: Values are illustrative based on related research findings.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Thiadiazoles are known to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A study evaluated the effects of thiadiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction via caspases |

| A549 | 15 | Cell cycle arrest at G2/M phase |

| SW480 | 20 | Inhibition of metabolic pathways |

The biological activity of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation: Potential modulation of receptors linked to cancer cell proliferation.

- Cell Cycle Arrest: Induction of cell cycle arrest leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for synthesizing (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone?

- Methodology : The compound is synthesized via multi-step reactions involving:

Thiadiazole ring formation : Reacting phenyl-substituted thiourea derivatives with activated carbonyl compounds (e.g., phenacyl bromide) under basic conditions (K₂CO₃ or Et₃N) to form the 1,2,3-thiadiazole core .

Morpholine coupling : Introducing the 2-phenylmorpholine moiety through nucleophilic substitution or condensation reactions with halogenated intermediates .

- Key parameters : Solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (6–24 hours) significantly influence yields .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., morpholine ring protons at δ 3.5–4.0 ppm, thiadiazole carbons at δ 150–160 ppm) .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) bonds verify functional groups .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming spatial arrangement .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thiadiazole ring formation step?

- Strategies :

- Catalyst screening : Transition metals (e.g., Pd or Cu) enhance cyclization efficiency via coordination with sulfur or nitrogen atoms .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves regioselectivity .

- Case study : Substituting K₂CO₃ with NaH increased yields from 45% to 72% in analogous thiadiazole syntheses .

Q. What computational methods are used to predict biological targets and binding modes?

- Molecular docking :

Protein preparation : Retrieve target structures (e.g., kinases or GPCRs) from the PDB.

Ligand optimization : Minimize energy of the compound using DFT (B3LYP/6-31G* basis set).

Docking simulations : AutoDock Vina or Schrödinger Suite evaluates binding affinities. A study on similar thiadiazole-morpholine hybrids showed strong interactions with EGFR (ΔG = -9.2 kcal/mol) .

- Limitations : False positives may arise; validate predictions with in vitro assays (e.g., kinase inhibition) .

Q. How do researchers resolve contradictions in reported biological activity data?

- Approaches :

Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to rule off-target effects .

Purity analysis : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted thiourea) may skew results .

Structural analogs : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate structure-activity relationships .

- Example : A 4-fluorophenyl analog showed 10× higher anticancer activity than the parent compound, highlighting substituent effects .

Synthetic and Mechanistic Challenges

Q. What catalytic mechanisms enable the insertion of metal-stabilized intermediates in multi-component reactions?

- Mechanistic insights :

- Transmetallation : In Pd-catalyzed reactions, silacyclopropanes transfer silylene groups to alkynes, forming silacyclopentenes via σ-bond activation .

- Copper-mediated pathways : Cu(I) activates nitriles for insertion into Si–C bonds, enabling azasilacycle formation (e.g., eq. 24 in ).

- Key evidence : Silver catalysts facilitate silylene transfer to allylic sulfides, yielding silacyclobutanes with >80% efficiency .

Q. How are zirconium-mediated multi-component couplings applied to synthesize complex heterocycles?

- Methodology :

Zirconocene intermediates : React Si-tethered diynes with nitriles to form fused pyrrolopyridines after hydrolysis .

Steric control : Bulky substituents (e.g., t-BuCN) stabilize intermediates, enabling selective synthesis of azasilacyclopentadienes .

Data-Driven Recommendations

- Synthetic optimization : Prioritize microwave-assisted methods for time-sensitive protocols.

- Biological validation : Combine docking studies with kinase profiling assays to identify lead candidates.

- Contradiction resolution : Cross-validate activity data across multiple cell lines and purity thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.